molecular formula C22H17N3O3 B2596456 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 865285-78-5

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2596456
CAS No.: 865285-78-5
M. Wt: 371.396
InChI Key: FPFDJLWHINHUAZ-UHFFFAOYSA-N
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Description

The compound “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a biphenyl group, and a carboxamide group. The presence of these groups suggests that this compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The oxadiazole ring, biphenyl group, and carboxamide group are all rigid structures, which could lead to a highly ordered, crystalline material. The presence of the methoxy group could also influence the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For example, the oxadiazole ring might participate in nucleophilic substitution reactions, while the carboxamide group could be involved in acid-base reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the methoxy and carboxamide groups, while its melting and boiling points would be influenced by the size and complexity of the molecule .

Scientific Research Applications

Antidiabetic Potential

Research has synthesized a series of derivatives related to the target compound, indicating potential antidiabetic activity through in vitro screenings. Specifically, these compounds were evaluated for their ability to inhibit α-amylase, an enzyme relevant to diabetes management (J. Lalpara et al., 2021).

Anticancer Activity

Several studies have highlighted the anticancer properties of derivatives of the compound. Novel 1,3,4-oxadiazole derivatives have been synthesized and shown to exhibit cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development (Ashraf S. Hassan et al., 2014). Furthermore, specific derivatives have been evaluated for their anticancer potential, demonstrating moderate to excellent activity against breast, lung, prostate, and colon cancer cell lines, offering insights into the structural requirements for anticancer efficacy (T. Yakantham et al., 2019).

Antibacterial and Antimicrobial Applications

Compounds related to N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide have also shown promise in antibacterial applications. Novel 1,3,4-oxadiazoles have been synthesized and tested for their antibacterial activity, presenting a new approach to combating bacterial infections (N. P. Rai et al., 2009).

Nematicidal Activity

Derivatives of the compound have demonstrated nematicidal activities, offering potential agricultural applications. Specifically, novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized and showed good activity against Bursaphelenchus xylophilus, suggesting their use as lead compounds for nematicide development (Dan Liu et al., 2022).

Future Directions

The study of new and complex organic compounds like “N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” is a vibrant field of research. Future work could explore its potential applications, investigate its synthesis and properties in more detail, and examine its safety and environmental impact .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O3/c1-27-19-10-6-5-9-18(19)21-24-25-22(28-21)23-20(26)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFDJLWHINHUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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